4-[3,3-Dimethyl-2-(oxolan-2-yl)azetidin-1-yl]sulfonyl-2-fluorobenzonitrile
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Overview
Description
4-[3,3-Dimethyl-2-(oxolan-2-yl)azetidin-1-yl]sulfonyl-2-fluorobenzonitrile is a complex organic compound with a unique structure that includes an azetidine ring, a sulfonyl group, and a fluorobenzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,3-Dimethyl-2-(oxolan-2-yl)azetidin-1-yl]sulfonyl-2-fluorobenzonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the azetidine ring, the introduction of the sulfonyl group, and the attachment of the fluorobenzonitrile moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3,3-Dimethyl-2-(oxolan-2-yl)azetidin-1-yl]sulfonyl-2-fluorobenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
4-[3,3-Dimethyl-2-(oxolan-2-yl)azetidin-1-yl]sulfonyl-2-fluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[3,3-Dimethyl-2-(oxolan-2-yl)azetidin-1-yl]sulfonyl-2-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[3,3-Dimethyl-2-(oxolan-2-yl)azetidin-1-yl]sulfonyl-2-fluorobenzonitrile include other azetidine derivatives, sulfonyl compounds, and fluorobenzonitrile analogs. Examples include:
- 4-[3,3-Dimethyl-2-(oxolan-2-yl)azetidin-1-yl]sulfonyl-2-chlorobenzonitrile
- 4-[3,3-Dimethyl-2-(oxolan-2-yl)azetidin-1-yl]sulfonyl-2-bromobenzonitrile
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[3,3-dimethyl-2-(oxolan-2-yl)azetidin-1-yl]sulfonyl-2-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3S/c1-16(2)10-19(15(16)14-4-3-7-22-14)23(20,21)12-6-5-11(9-18)13(17)8-12/h5-6,8,14-15H,3-4,7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YONWRTOQJSKWSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1C2CCCO2)S(=O)(=O)C3=CC(=C(C=C3)C#N)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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